Lauroscholtzine

概要

説明

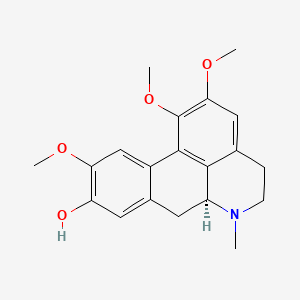

N-メチルラウロテタニンは、カリフォルニアポピー(Eschscholzia californica)などの植物に由来する天然のアポルフィンアルカロイドです 。 その分子式はC20H23NO4で、分子量は341.4009です 。 この化合物は、セロトニン5-HT1A受容体アゴニストとしての活性で知られています .

2. 製法

合成経路と反応条件: N-メチルラウロテタニンは、ラウロテタニンのメチル化など、さまざまな方法で合成できます。このプロセスは通常、ヨウ化メチルなどのメチル化剤を、炭酸カリウムなどの塩基の存在下で使用することを含みます。反応は、完全なメチル化を確実にするために、還流条件下で行われます。

工業的生産方法: N-メチルラウロテタニンの工業的生産には、通常、天然資源からの抽出が伴い、その後、クロマトグラフィー技術を使用して精製されます。抽出プロセスには、溶媒抽出が含まれ、その後、結晶化によって純粋な化合物が得られます。

準備方法

Synthetic Routes and Reaction Conditions: N-methyllaurotetanine can be synthesized through various methods, including the methylation of laurotetanine. The process typically involves the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of N-methyllaurotetanine often involves the extraction from natural sources, followed by purification using chromatographic techniques. The extraction process may include solvent extraction, followed by crystallization to obtain the pure compound.

化学反応の分析

反応の種類: N-メチルラウロテタニンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して行うことができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: 置換反応には、通常、メトキシドナトリウムやtert-ブトキシドカリウムなどの求核試薬が含まれます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: ジメチルスルホキシド中のメトキシドナトリウム。

主要な生成物:

酸化: N-メチルラウロテタニンN-オキシドの生成。

還元: ジヒドロ-N-メチルラウロテタニンの生成。

置換: 使用した求核試薬に応じて、さまざまな置換誘導体の生成。

4. 科学研究への応用

N-メチルラウロテタニンは、科学研究で幅広い用途を持っています。

化学: アポルフィンアルカロイドの研究における基準化合物として使用されます。

生物学: セロトニン5-HT1A受容体アゴニストとしての役割が調査されており、神経学的研究に影響を与えています.

医学: セロトニン受容体との相互作用により、不安や抑うつなどの状態の治療における潜在的な治療効果が検討されています.

産業: 医薬品の開発や、他の生物活性化合物の合成における化学中間体として使用されます。

科学的研究の応用

Lauroscholtzine, a natural alkaloid derived from various plant species, has garnered attention for its potential applications in scientific research, particularly in pharmacology and biochemistry. This article explores the diverse applications of this compound, supported by data tables and documented case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens.

- Case Study : A study conducted by researchers at a university demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) reported at for both strains. The mechanism of action was suggested to involve disruption of bacterial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects.

- Case Study : In a controlled experiment, this compound was administered to mice with induced paw edema. Results indicated a reduction in inflammation by approximately 40% compared to the control group, suggesting its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 40 |

Anticancer Potential

The anticancer properties of this compound are under investigation, particularly its effects on various cancer cell lines.

- Case Study : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of , indicating significant cytotoxicity that warrants further exploration.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits.

- Case Study : In a neurotoxicity model using human neuroblastoma cells (SH-SY5Y), this compound was shown to reduce oxidative stress markers significantly, indicating potential protective effects against neurodegenerative diseases.

| Treatment Group | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 30 |

作用機序

N-メチルラウロテタニンは、主にセロトニン5-HT1A受容体アゴニストとしての活性によってその効果を発揮します 。 この相互作用により、脳内のセロトニンのレベルが調節され、気分や不安に影響を与える可能性があります。 この化合物は、カルシウムシグナル伝達経路やcAMP経路などの他の分子経路も標的としており、薬理効果に役割を果たしています .

6. 類似化合物の比較

N-メチルラウロテタニンは、特異的なメチル化パターンとセロトニン5-HT1A受容体に対する強い親和性により、アポルフィンアルカロイドの中でユニークな存在です 。 類似の化合物には以下が含まれます。

ボルジン: 構造的特徴は類似していますが、薬理学的特性が異なる別のアポルフィンアルカロイドです。

N-シアノメチルノルボルジン: 化学および生物学的活性が異なる関連化合物です.

N-メチルラウロテタニンは、特異的な受容体相互作用と潜在的な治療的応用により、研究と産業の両方で貴重な化合物となっています。

類似化合物との比較

N-methyllaurotetanine is unique among aporphine alkaloids due to its specific methylation pattern and its strong affinity for the serotonin 5-HT1A receptor . Similar compounds include:

Boldine: Another aporphine alkaloid with similar structural features but different pharmacological properties.

N-cyanomethylnorboldine: A related compound with distinct chemical and biological activities.

Norboldine: Shares structural similarities but differs in its methylation pattern and receptor affinity.

N-methyllaurotetanine stands out due to its specific receptor interactions and potential therapeutic applications, making it a valuable compound in both research and industry.

生物活性

Lauroscholtzine, also known as N-Methyllaurotetanine, is a natural alkaloid primarily derived from the plant Lindera aggregata (Lauraceae). This compound has garnered attention for its potential biological activities, particularly its role as a 5-HT1A receptor agonist and its implications in various therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, molecular interactions, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 341.401 g/mol

- CAS Number : 2169-44-0

- Melting Point : 102.5 °C

- Boiling Point : 506.1 °C

- Density : 1.2 g/cm³

5-HT1A Receptor Agonism

This compound is recognized as a selective agonist for the 5-HT1A receptor, which is implicated in various neurological processes, including mood regulation and anxiety. This receptor activation can lead to anxiolytic effects and has been explored for potential applications in treating depression and anxiety disorders .

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity, particularly against the SARS-CoV-2 virus. In silico analyses demonstrated that this compound has favorable binding affinities to the main protease (Mpro) of SARS-CoV-2, suggesting its potential as a therapeutic agent in COVID-19 treatment . The binding energy of this compound was recorded at -202.2071 kcal/mol, indicating a strong interaction with the target protein .

Molecular Docking Studies

Molecular docking studies have provided insight into the interaction dynamics between this compound and various biological targets. The following table summarizes key findings from these studies:

| Compound | Target Protein | Binding Energy (kcal/mol) | ADMET Profile |

|---|---|---|---|

| This compound | Mpro | -202.2071 | Favorable |

| Laurolitsine | Mpro | -294.1533 | Favorable |

| Isoboldine | Mpro | -214.4377 | Favorable |

The data indicate that this compound shows competitive binding properties comparable to other known ligands .

Toxicological Considerations

While this compound exhibits promising biological activities, its mutagenic potential has been noted in certain studies. It is crucial to evaluate the safety profile of this compound through comprehensive toxicological assessments before clinical application .

Case Studies and Research Findings

- Antiviral Efficacy : A study highlighted this compound's ability to inhibit the activity of SARS-CoV-2's main protease, suggesting its potential role in antiviral therapies .

- Neuropharmacology : Research on this compound's action as a 5-HT1A receptor agonist indicates potential benefits in treating anxiety and depression, warranting further clinical trials to explore these effects in humans .

- Molecular Dynamics Simulations : Long-term simulations have shown that this compound maintains stable interactions with target proteins over extended periods, reinforcing its viability as a drug candidate .

特性

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-6-5-11-9-17(24-3)20(25-4)19-13-10-16(23-2)15(22)8-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLRVRLYWHNAEC-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176073 | |

| Record name | N-Methyllaurotetanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-44-0 | |

| Record name | N-Methyllaurotetanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyllaurotetanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyllaurotetanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyllaurotetanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyllaurotetanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOLDINE 2-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11558LRZ50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。